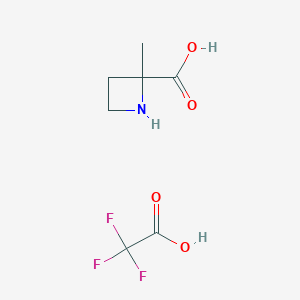

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid

Description

Trifluoroacetic acid (TFA), with the chemical formula C₂HF₃O₂ and a molar mass of 114.02 g/mol, is a fluorinated carboxylic acid characterized by a planar -COOH group and a tetrahedral -CF₃ moiety . It is a colorless liquid with a pKa of 0.23, making it significantly stronger than acetic acid (pKa ≈ 4.76) due to the electron-withdrawing inductive (-I) effect of the trifluoromethyl group . TFA is widely utilized in organic synthesis, pharmaceuticals, and chromatography due to its volatility, solubility in organic solvents, and strong acidity .

Properties

IUPAC Name |

2-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c1-5(4(7)8)2-3-6-5;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPYKMMHERSKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Catalytic Oxidation

The preparation of TFA typically begins with chlorinated precursors. A prominent method involves the UV-catalyzed reaction of 1,1-difluoroethane or its chloro derivatives with chlorine gas to form 1,1-difluoro tetrachloroethane . This intermediate undergoes catalytic oxidation using sulfur trioxide (SO₃) in the presence of boric acid or chlorsulfonic acid, yielding 1,1-difluoro-1-chloroacetyl chloride . Subsequent fluoridation with hydrogen fluoride (HF) and antimony catalysts produces trifluoroacetyl fluoride , which is hydrolyzed to TFA.

Reaction Conditions:

This method achieves a 93.4% yield of TFA, demonstrating scalability for industrial applications.

Esterification and Azeotropic Distillation

An alternative approach focuses on synthesizing TFA derivatives, such as methyl trifluoroacetate . Trifluoroacetic acid reacts with excess methanol under strong acid catalysis (e.g., sulfuric acid), forming an azeotrope with methanol (boiling point: 37–38°C at 98 kPa). Distillation separates the ester, which is further purified via reaction with additional TFA, achieving near-quantitative yields.

Key Parameters:

This batch process avoids energy-intensive separations of TFA-water mixtures, making it economically viable.

Synthesis of 2-Methylazetidine-2-Carboxylic Acid

Cyclization of β-Amino Alcohols

Azetidine rings are commonly constructed via intramolecular cyclization. For 2-methylazetidine-2-carboxylic acid, β-amino alcohols serve as precursors. Treatment with trifluoroacetic acid facilitates the removal of protecting groups (e.g., tert-butoxycarbonyl, Boc) while promoting cyclization through acid-mediated dehydration.

Example Pathway:

-

Boc-protected β-amino alcohol synthesis via Strecker reaction.

-

Deprotection : TFA cleaves the Boc group at 0–25°C.

-

Cyclization : Heating in TFA induces intramolecular amide bond formation.

Yield : 65–78%, depending on substituent steric effects.

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis offers a stereocontrolled route. Olefin-bearing precursors undergo ring-closing metathesis (RCM) using Grubbs catalysts, followed by oxidation to introduce the carboxylic acid moiety. TFA is employed in workup steps to quench residual catalysts.

Conditions:

-

Catalyst: Grubbs II (5 mol%).

-

Solvent: Dichloromethane, 40°C.

-

Oxidation: RuO₄ or KMnO₄.

Yield : 50–60%, with challenges in stereoselectivity.

Comparative Analysis of Methods

Role of Trifluoroacetic Acid in Azetidine Synthesis

TFA’s strong acidity (pKa ≈ 0.23) makes it ideal for:

-

Deprotection : Rapid cleavage of Boc groups without side reactions.

-

Solvent : Polar aprotic nature stabilizes carbocation intermediates during cyclization.

-

Catalyst : Facilitates protonation of hydroxyl groups, accelerating dehydration.

Industrial and Environmental Considerations

-

TFA Production : The UV-catalyzed method reduces reliance on ozone-depleting chlorofluorocarbons (CFCs), aligning with green chemistry principles.

-

Waste Management : HF byproducts require neutralization with Ca(OH)₂ to prevent environmental release.

-

Azetidine Scalability : β-amino alcohol routes are preferred for large-scale synthesis due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted azetidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles. Its azetidine structure allows for participation in various chemical reactions, enhancing its utility as a building block in organic synthesis .

Biology

- Biological Activity Exploration: Research has indicated that 2-Methylazetidine-2-carboxylic acid may interact with biomolecules, making it a candidate for studying biological mechanisms and potential therapeutic applications.

Medicine

- Pharmacophore Development: The compound is being investigated for its role as a pharmacophore in drug discovery. Its unique structural properties may contribute to the development of new drugs targeting specific biological pathways .

Industrial Applications

- Production of Polymers and Catalysts: In industrial settings, this compound is utilized in the production of polymers and catalysts due to its chemical reactivity and ability to stabilize anionic conjugate bases .

Case Studies and Research Findings

-

Azetidine Chemical Series Development:

- A study focused on optimizing azetidine derivatives for their potential as FFA2 antagonists demonstrated the compound's applicability in medicinal chemistry. The research highlighted the importance of multiparametric optimization to enhance potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties .

- Trifluoroacetic Acid Catalysis:

- Anticancer Activity Studies:

Mechanism of Action

The mechanism of action of 2-Methylazetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and reactivity enable it to participate in various chemical reactions, while the trifluoroacetic acid component enhances its acidity and reactivity. These properties allow the compound to act as a versatile intermediate in organic synthesis and potentially interact with biological targets .

Comparison with Similar Compounds

Biological Activity

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines the structural characteristics of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, while trifluoroacetic acid is recognized for its strong acidity and hydrophobic properties. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.

The biological activity of 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid is primarily attributed to its unique structural features. The azetidine ring's strain facilitates various chemical reactions, while the trifluoroacetic acid component enhances its acidity, making it a versatile intermediate in organic synthesis and potentially interacting with various biological targets.

Potential Biological Interactions:

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially inhibiting their activity through covalent bonding.

- Receptor Modulation: Its structural components could allow it to bind to various receptors, influencing signal transduction pathways.

Case Studies

- Antitumor Activity:

- Antibacterial Properties:

- Research on similar compounds has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid may exhibit similar effects .

Comparative Analysis

To better understand the biological activity of 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid, a comparison with related compounds can be insightful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylazetidine-2-carboxylic acid | Azetidine ring + carboxylic acid | Potential enzyme inhibitor, receptor modulator |

| Azetidine-2-carboxylic acid | Azetidine ring only | Limited biological studies available |

| Trifluoroacetic acid | Strong acid | Widely used in organic synthesis; limited bioactivity |

| 2-Methylazetidine | Azetidine structure | Investigated for pharmacological properties |

Applications in Scientific Research

The compound's unique structure makes it a valuable building block in various fields:

- Organic Chemistry: Used as an intermediate in synthesizing complex organic molecules.

- Pharmacology: Investigated for its potential role as a pharmacophore in drug discovery.

- Material Science: Explored for applications in producing polymers and catalysts.

Q & A

Q. What are the critical physicochemical properties of TFA that influence its utility in organic synthesis?

Methodological Answer: TFA’s strong acidity (pKa ≈ 0.23) and high polarity make it a versatile solvent and catalyst. Key properties include:

Q. How is TFA utilized in peptide synthesis, particularly in cleavage and deprotection steps?

Methodological Answer: TFA is a standard reagent for cleaving peptides from solid-phase resins (e.g., Boc or Fmoc strategies). Protocol:

Deprotection : TFA (95%) with scavengers (e.g., triisopropylsilane) removes acid-labile protecting groups .

Cleavage : TFA hydrolyzes ester or amide linkages between the peptide and resin, yielding free peptides .

Purification : Post-cleavage, TFA is evaporated under reduced pressure, and peptides are precipitated in cold ether .

Key Consideration : Residual TFA in peptides can interfere with downstream assays (e.g., mass spectrometry), necessitating lyophilization or dialysis .

Q. What safety protocols are essential for handling TFA in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to TFA’s corrosive vapors and pungent odor .

- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

- Storage : In glass containers away from bases; TFA reacts violently with strong oxidizers .

Advanced Research Questions

Q. How does TFA’s acidity impact reaction kinetics compared to acetic acid or sulfuric acid?

Methodological Answer: TFA’s low pKa accelerates acid-catalyzed reactions (e.g., esterifications, Friedel-Crafts acylations). Comparative studies using kinetic isotope effects (KIE) or Hammett plots reveal:

Q. Experimental Design :

Q. What strategies mitigate TFA-induced side reactions in sensitive syntheses (e.g., carbohydrate or heterocycle chemistry)?

Methodological Answer:

- Scavenger Systems : Add triethylsilane or water to quench reactive intermediates (e.g., carbocations) .

- Low-Temperature Reactions : Conduct syntheses at –20°C to reduce acid-mediated decomposition .

- Alternative Solvents : Replace TFA with milder acids (e.g., formic acid) for acid-labile substrates .

Case Study : In glycosylation, TFA’s use at 0°C with scavengers minimizes anomerization .

Q. What advanced analytical techniques are required to detect TFA residues in environmental or biological samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieves detection limits of 0.1 ng/L for TFA in rainwater .

- 19F NMR : Quantifies TFA in complex matrices (e.g., soil extracts) without derivatization .

- Ion Chromatography (IC) : Separates TFA from other short-chain perfluorinated acids (e.g., PFBA) .

Q. Environmental Monitoring Workflow :

Sample Prep : Solid-phase extraction (SPE) with anion-exchange cartridges.

Analysis : LC-MS/MS with negative ion mode (m/z 113 → 69) .

Data Contradiction Analysis

Discrepancy : describes TFA as having a "pungent odor," while claims it is "odourless."

Resolution : TFA’s odor perception varies with concentration. Pure TFA has a sharp, pungent smell, but dilute solutions may appear odorless due to volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.